2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one
Description
Properties
CAS No. |
52979-09-6 |
|---|---|
Molecular Formula |
C14H9Cl2N3OS |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-amino-6-(3,4-dichlorophenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-10-3-1-8(6-11(10)16)21-7-2-4-12-9(5-7)13(20)19-14(17)18-12/h1-6H,(H3,17,18,19,20) |
InChI Key |
LBDXPIQJCLBMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC3=CC(=C(C=C3)Cl)Cl)C(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The quinazolinone core is commonly synthesized from anthranilic acid derivatives or 2-aminobenzamides through cyclization reactions with appropriate acyl or aldehyde derivatives.
- For example, anthranilic acid reacts with substituted benzoyl chlorides or aldehydes under reflux in pyridine or other polar aprotic solvents to form 3-aminoquinazolin-4(3H)-ones.
- Alternatively, 2-amino-N-methoxybenzamides can undergo acid-promoted cyclocondensation with aldehydes to yield quinazolinones in metal-free conditions.
Chlorination and Amination at C-4
- Treatment of quinazolin-4-one intermediates with phosphoryl chloride (POCl3) in the presence of triethylamine converts the 4-oxo group to a 4-chloro intermediate, which is a key electrophilic species for further substitution.
- Subsequent nucleophilic substitution with ammonium hydroxide or substituted anilines introduces the amino group at C-4 or C-2 positions, depending on the substrate and reaction conditions.
Introduction of the 3,4-Dichlorophenyl Sulfanyl Group at C-6
Sulfanyl Group Installation Strategies
The sulfanyl substituent linked to the 3,4-dichlorophenyl ring is typically introduced via nucleophilic aromatic substitution or thiolation reactions:
- Reaction of the quinazolinone intermediate bearing a suitable leaving group (e.g., chloro or hydroxy at C-6) with 3,4-dichlorophenyl thiol or its derivatives under reflux conditions in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Metal-free conditions using potassium hydroxide as a base in DMSO at moderate temperatures (around 60 °C) facilitate the nucleophilic attack of the thiolate anion on the quinazolinone ring.
Typical Reaction Conditions and Yields
Representative Synthetic Route
Synthesis of 3-aminoquinazolin-4(3H)-one core:
Anthranilic acid is reacted with 3,4-dichlorobenzoyl chloride in pyridine at room temperature to form the quinazolinone intermediate.
Formation of 4-chloroquinazoline intermediate:
The quinazolinone is treated with phosphoryl chloride and triethylamine under reflux to convert the 4-oxo group to a 4-chloro substituent.
-
The 4-chloro intermediate is reacted with ammonium hydroxide in methanol at room temperature to introduce the amino group at C-4.
-
The 6-position is functionalized by nucleophilic substitution with 3,4-dichlorophenyl thiol in the presence of potassium hydroxide in DMSO at 60 °C, yielding the target compound.
Analytical and Spectroscopic Confirmation
- IR Spectroscopy: Characteristic peaks for NH2 stretching (~3500-3600 cm⁻¹), C=O stretching (~1700 cm⁻¹), and aromatic C–S bonds confirm functional groups.
- 1H NMR: Signals corresponding to aromatic protons, amino protons, and sulfanyl-linked aromatic rings are observed, confirming substitution patterns.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the compound confirm successful synthesis.
- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content matches theoretical values, indicating purity and correct composition.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Anthranilic acid + benzoyl chloride cyclization | Anthranilic acid, 3,4-dichlorobenzoyl chloride | Pyridine, reflux | RT to 80 °C, 4 h | High yield, straightforward | Requires careful control of moisture |
| Chlorination with POCl3 | Quinazolinone intermediate | POCl3, Et3N | Reflux, 3-4 h | Efficient activation for substitution | POCl3 is corrosive, requires careful handling |
| Amination with ammonium hydroxide | 4-chloroquinazoline intermediate | NH4OH (28%), MeOH | RT, 12 h | Mild conditions, good yields | Longer reaction time |
| Sulfanyl substitution | 6-chloroquinazoline + 3,4-dichlorophenyl thiol | KOH, DMSO | 60 °C, 1.5-5 h | Metal-free, moderate temperature | Requires thiol handling, odor issues |
Research Findings and Optimization Notes
- Metal-free conditions using potassium hydroxide in DMSO provide a greener alternative to metal-catalyzed sulfanyl substitutions, reducing contamination risks.
- The use of phosphoryl chloride for chlorination is a well-established method but requires strict moisture control to avoid hydrolysis.
- Reaction times and temperatures are optimized to balance yield and purity; prolonged heating can lead to side reactions or decomposition.
- Purification typically involves recrystallization from ethanol or filtration and washing with solvents like toluene or isopropanol to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Amino-6-((3,4-dichlorophenyl)thio)quinazolin-4(1H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s molecular targets and pathways involved can vary based on its specific application, such as inhibiting cell proliferation in cancer cells or modulating immune responses in inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound 2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one shares structural similarities with other quinazolinone derivatives but differs in substituent patterns and linkage groups. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Melting Points: The dichlorophenyl-substituted compound 9l exhibits a significantly higher melting point (191–193°C) compared to other analogs, likely due to increased molecular symmetry and stronger intermolecular interactions (e.g., halogen bonding) . The sulfanyl linkage in the target compound may further elevate its melting point compared to amino-linked analogs, as sulfur’s polarizability could enhance crystal lattice stability.
Synthetic Yields :
- Compound 9l achieves a high yield (90%), attributed to the electron-withdrawing effect of chlorine atoms, which may facilitate nucleophilic substitution or condensation reactions during synthesis . The sulfanyl-linked target compound might exhibit similar or lower yields depending on the reactivity of the thiol group.
Structural and Electronic Differences: Linkage Group: The sulfanyl (-S-) group in the target compound differs from the amino (-NH-) group in analogs like 9l and 9g. Sulfur’s larger atomic size and lower electronegativity may alter solubility, pharmacokinetics, and target binding compared to nitrogen-based linkages.
Biological Implications: Amino-substituted quinazolinones (e.g., 9l) have shown activity against enzymes like cyclooxygenase (COX) and kinases, but the sulfanyl group in the target compound may confer unique inhibitory properties, as seen in other sulfur-containing pharmaceuticals (e.g., sulfonamides) .
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